molecular formula C4H6F2O B6588338 4,4-difluorobut-3-en-1-ol CAS No. 130814-37-8

4,4-difluorobut-3-en-1-ol

Cat. No.: B6588338
CAS No.: 130814-37-8
M. Wt: 108.1
InChI Key:
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Description

4,4-Difluorobut-3-en-1-ol is an organic compound with the molecular formula C4H6F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the fourth carbon in a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of but-3-en-1-ol in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace fluorine atoms.

Major Products Formed

    Oxidation: Formation of 4,4-difluorobut-3-en-1-al or 4,4-difluorobut-3-en-1-one.

    Reduction: Formation of 4,4-difluorobutan-1-ol.

    Substitution: Formation of azido or thiol-substituted butenols.

Scientific Research Applications

4,4-Difluorobut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a probe in biochemical studies due to its fluorinated nature.

    Medicine: Explored for its potential in drug development, especially in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-3-en-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorobut-2-en-1-ol
  • 3,4,4-Trifluorobut-3-en-1-ol
  • 1,1-Difluorobut-1-en-3-yne

Uniqueness

4,4-Difluorobut-3-en-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluorobut-3-en-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-butadiene", "hydrogen fluoride", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: 1,3-butadiene is reacted with hydrogen fluoride in the presence of sulfuric acid to form 2,3-difluorobutene.", "Step 2: The intermediate 2,3-difluorobutene is then reacted with sodium borohydride in the presence of acetic acid to form 4,4-difluorobut-3-en-1-ol.", "Step 3: The final product is isolated and purified by extraction with water and drying over sodium sulfate." ] }

CAS No.

130814-37-8

Molecular Formula

C4H6F2O

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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